![molecular formula C18H24N6O2 B5432017 N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as PP2, is a small molecule inhibitor that has been used extensively in scientific research. PP2 is a potent inhibitor of the Src family of tyrosine kinases, which are involved in a variety of cellular processes including cell proliferation, differentiation, adhesion, and survival.
作用機序
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea acts as a competitive inhibitor of the ATP-binding site of Src family kinases. By binding to this site, this compound prevents the kinase from phosphorylating its downstream targets, leading to a decrease in cellular signaling. This compound has been shown to inhibit the activity of Src family kinases with high selectivity, making it a useful tool for studying the role of these kinases in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of Src family kinases by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to decrease the activation of downstream signaling pathways, including the MAPK and PI3K pathways. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of Src family kinases, making it a useful tool for studying the role of these kinases in various cellular processes. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases or cellular processes. In addition, this compound has a relatively short half-life in vivo, which may limit its usefulness in animal studies.
将来の方向性
There are several future directions for research on N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the identification of new downstream targets of Src family kinases, which may lead to the development of new therapeutic targets for cancer and other diseases. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may lead to the development of more effective cancer therapies.
合成法
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea can be synthesized using a multistep process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 3-methylphenyl isocyanate with 6-(4-morpholinyl)-4-pyrimidinamine in the presence of 1,2-bis(dimethylamino)ethane and triethylamine. The resulting intermediate is then treated with N-(2-aminoethyl)-piperazine to yield this compound.
科学的研究の応用
N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been widely used in scientific research to study the role of the Src family of tyrosine kinases in various cellular processes. This compound has been shown to inhibit the activity of Src family kinases in a variety of cell types, including fibroblasts, epithelial cells, and neurons. This compound has also been used to study the role of Src family kinases in cancer, inflammation, and angiogenesis.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14-3-2-4-15(11-14)23-18(25)20-6-5-19-16-12-17(22-13-21-16)24-7-9-26-10-8-24/h2-4,11-13H,5-10H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAZMHWJIYPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)
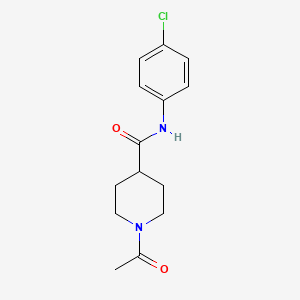
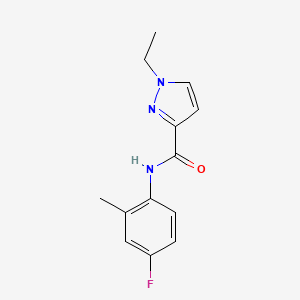
![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)
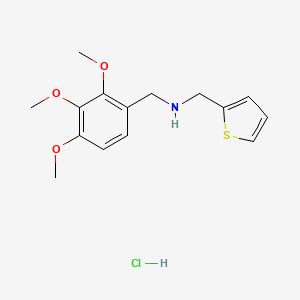
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
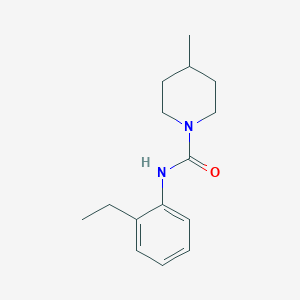
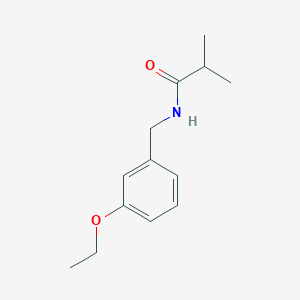
![2-[4-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5432028.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)